molecular formula C9H9BrN2S B1483601 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090941-68-5

4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1483601
CAS RN: 2090941-68-5
M. Wt: 257.15 g/mol
InChI Key: MPGOZABZKJSFEC-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with applications in medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based conjugated polymers have exceptional optical and conductive properties . Nickel- and palladium-based protocols are popular strategies for the synthesis of functionalized regioregular polythiophenes .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, such as the one , have been reported to possess significant antimicrobial properties. The presence of the thiophene ring is known to enhance the activity against a range of pathogens. For instance, certain thiophene compounds have shown good activity against Pseudomonas aeruginosa, a common bacterium that can cause disease . This suggests that our compound could be synthesized into potential antimicrobial agents for treating bacterial infections.

Pharmaceutical Development: Anti-inflammatory Drugs

The thiophene moiety is a common feature in many anti-inflammatory drugs. The structural similarity of “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” to other thiophene-based anti-inflammatory compounds indicates its potential use in the development of new anti-inflammatory medications . This application is particularly relevant given the ongoing need for more effective and safer anti-inflammatory therapies.

Material Science: Organic Semiconductors

Thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These compounds are integral to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific compound could be utilized in the synthesis of novel organic semiconductor materials due to its thiophene core.

Cancer Research: Anticancer Agents

Research has shown that thiophene derivatives can exhibit anticancer properties. The structural components of “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” may be conducive to the synthesis of new anticancer agents, potentially offering new avenues for cancer treatment .

Corrosion Inhibition: Industrial Applications

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound could be investigated for its efficacy in protecting metals and alloys from corrosion, which is a significant issue in various industries .

Anesthetic Formulations: Dental Anesthetics

Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe. The compound “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be explored for similar uses, potentially leading to the development of new anesthetic formulations .

Enzyme Inhibition: Kinase Inhibitors

Thiophene compounds have been identified as effective kinase inhibitors, which are important in the treatment of various diseases, including cancer. The subject compound could be a candidate for the development of new kinase inhibitors, given its structural features .

Antioxidant Research: Free Radical Scavengers

Antioxidants are crucial in combating oxidative stress in the body. Thiophene derivatives have shown antioxidant properties, suggesting that “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be valuable in the synthesis of compounds that act as free radical scavengers .

Mechanism of Action

Thiophene-based compounds are remarkably effective with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGOZABZKJSFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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